![molecular formula C10H11FN2O2S B1589396 4-(2-Fluoro-4-nitrophenyl)thiomorpholine CAS No. 168828-70-4](/img/structure/B1589396.png)
4-(2-Fluoro-4-nitrophenyl)thiomorpholine
Overview
Description
“4-(2-Fluoro-4-nitrophenyl)thiomorpholine” is a chemical compound with the molecular formula C10H11FN2O2S . It has an average mass of 242.270 Da and a monoisotopic mass of 242.052521 Da . This compound is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
Synthesis Analysis
The continuous production of “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” was explored in Microfluidic devices . It is synthesized by eight consecutive reactions, taking about 60 hours .Molecular Structure Analysis
The molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation . The solid-state structure of the compound is markedly different from that of its morpholine analogue .Chemical Reactions Analysis
The title compound “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” has been widely used as a precursor in medicinal chemistry . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 411.1±45.0 °C at 760 mmHg, and a flash point of 202.4±28.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The polar surface area is 74 Å2, and the molar volume is 177.2±3.0 cm3 .Scientific Research Applications
Antidiabetic Drug Development
4-(2-Fluoro-4-nitrophenyl)thiomorpholine: is utilized in the synthesis of compounds for antidiabetic medications . Its role as a precursor allows for the creation of molecules that can interact with diabetic-related targets, potentially leading to the development of new therapeutic agents.
Antimigraine Agents
This compound serves as a building block in the formulation of antimigraine drugs . By contributing to the chemical structure of these drugs, it aids in the creation of treatments designed to alleviate migraine symptoms.
Kinase Inhibitors
In the field of cancer research, 4-(2-Fluoro-4-nitrophenyl)thiomorpholine is a precursor in the synthesis of kinase inhibitors . These inhibitors can interfere with the signaling pathways that promote tumor growth and proliferation.
Reverse Transcriptase Inhibitors
The compound is also involved in the development of reverse transcriptase inhibitors . These inhibitors are crucial in the treatment of retroviral infections, including HIV, by preventing the virus from replicating within the host cells.
Antibiotic Agents
Research has shown that derivatives of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine can be effective in antibiotic drug development . These derivatives can help combat bacterial infections by interfering with bacterial protein synthesis or other vital processes.
Antifungal Agents
The compound is used in creating antifungal agents . These agents are essential for treating fungal infections, which can range from superficial skin conditions to life-threatening systemic infections.
Antimycobacterial Agents
4-(2-Fluoro-4-nitrophenyl)thiomorpholine: contributes to the synthesis of antimycobacterial agents . These agents are particularly important for treating mycobacterial infections such as tuberculosis.
Medicinal Chemistry Research
Beyond specific drug categories, this compound is a valuable tool in medicinal chemistry research . It provides a versatile foundation for synthesizing a wide array of potential pharmacologically active molecules.
Safety And Hazards
Future Directions
The continuous production of “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” in Microfluidic devices represents a promising direction for the synthesis of this compound . As a key intermediate in the synthesis of Linezolid, its production could have significant implications for the pharmaceutical industry .
properties
IUPAC Name |
4-(2-fluoro-4-nitrophenyl)thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2S/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZPGWLYSCSDBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445440 | |
Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-nitrophenyl)thiomorpholine | |
CAS RN |
168828-70-4 | |
Record name | 4-(2-Fluoro-4-nitrophenyl)thiomorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168828-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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